N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride
Description
N-Methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride (CAS: 920439-00-5) is a thiazole-based secondary amine with a molecular formula of C₁₁H₁₄Cl₂N₂S and a molecular weight of 277.22 g/mol . The compound consists of a methyl-substituted methanamine group linked to a 4-phenyl-1,3-thiazole scaffold, protonated as a dihydrochloride salt for enhanced solubility and stability. It has been utilized as a reference standard in drug impurity profiling and as a building block in medicinal chemistry, particularly for studying heterocyclic interactions in biological systems .
Properties
IUPAC Name |
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNEOPSLYRNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 4-phenyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride serves as a building block for synthesizing more complex thiazole derivatives. These derivatives may exhibit potential biological activities, making this compound invaluable in chemical research and development.
Biology
The compound is extensively studied for its antimicrobial , antifungal , and antiviral properties. Research indicates that it can inhibit the growth of various pathogens. The thiazole moiety is critical for these antimicrobial properties, as evidenced by structure-activity relationship (SAR) studies.
Medicine
Ongoing research explores its potential as an anticancer , anti-inflammatory , and neuroprotective agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes, biocides, and chemical reaction accelerators. Additionally, it finds applications in synthesizing agrochemicals and other industrial chemicals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective inhibition | |
| Candida albicans | Moderate inhibition |
Antitumor Activity
The compound has shown promising results in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving modulation of signaling pathways related to cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | <10 | Apoptosis induction |
| Similar Thiazole Derivative | PCa cells (prostate cancer) | <5 | Cell-permeable apoptosis |
Case Studies
Several case studies have explored the applications and efficacy of this compound:
Cytotoxicity Testing
A synthesized derivative was tested against AMJ13 breast cancer cell lines, revealing significant cytotoxic effects that were time-dependent. The highest inhibition rates were observed at concentrations of 40 and 60 µg/ml after 72 hours of exposure.
Mechanism of Action Exploration
Studies propose that the compound's interaction with specific enzymes or receptors modulates cellular pathways leading to apoptosis in cancer cells. These findings highlight its potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, thereby exerting its anticancer effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits.
Comparison with Similar Compounds
Structural Analogs in the Thiazole Methanamine Class
Key structural analogs differ in substituent positions on the thiazole ring or the amine group. A comparative analysis is provided below:
Key Findings from Structural Comparisons
- Substituent Position Effects :
- The 4-phenyl-thiazole analog (target compound) exhibits stronger π-π stacking interactions in protein binding compared to the 2-phenyl-thiazole variant (CAS 921124-39-2), as observed in crystallographic studies of HIV-1 integrase complexes .
- Morpholine-substituted analogs (e.g., CAS 1790140-73-6) show increased solubility in aqueous media due to hydrogen-bonding capabilities .
- Biological Activity :
- The 4-methyl-thiazole derivative (CAS 850375-02-9) demonstrated 30% higher inhibitory activity against HIV-1 integrase compared to the target compound in enzymatic assays, likely due to improved hydrophobic interactions .
Biological Activity
N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview and Synthesis
This compound is synthesized through the reaction of 4-phenyl-1,3-thiazole-5-carbaldehyde with methylamine in the presence of hydrochloric acid as a catalyst. The reaction typically occurs in solvents like ethanol or methanol, followed by purification methods such as recrystallization or chromatography to yield the dihydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. The thiazole moiety is crucial for its antimicrobial properties, as evidenced by structure-activity relationship (SAR) studies that highlight the importance of specific substitutions on the thiazole ring .
Antitumor Activity
This compound has shown promising results in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds structurally similar to this one have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | <10 | Apoptosis induction |
| 4-(6-amino-3,5-dicyano)-N-(thiazol-2-yl)-benzenesulfonamide | PTZ-induced seizures | 23.30 ± 0.35 | Anticonvulsant activity |
| Benzimidazole derivatives | PCa cells (prostate cancer) | <5 | Cell-permeable apoptosis |
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets :
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, particularly those linked to cancer cell proliferation.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially offering neuroprotective effects.
- Signal Transduction Pathways : It influences pathways that regulate apoptosis and cell cycle progression .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In a study involving human glioblastoma U251 cells, the compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research has demonstrated that this compound can mitigate neurodegeneration in models of oxidative stress by modulating inflammatory pathways and protecting neuronal integrity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via sequential functionalization of 4-phenyl-1,3-thiazole derivatives. For example, brominated thiazole intermediates (e.g., 4-bromo-5-(chloromethyl)-1,3-thiazole) are reduced to amines using sodium borohydride, followed by methylation and dihydrochloride salt formation . Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yields. Purity is confirmed via HPLC and elemental analysis, with intermediates characterized by H NMR and mass spectrometry .
Q. How should researchers characterize the electronic structure of this compound to validate its reactivity?
- Methodological Answer : Computational tools like Multiwfn enable wavefunction analysis to map electrostatic potential (ESP) and electron localization function (ELF). These analyses predict nucleophilic/electrophilic sites, critical for understanding reactivity in cross-coupling reactions or salt formation. Experimental validation involves comparing computed ESP maps with X-ray crystallography or IR spectroscopy data .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Methodological Answer : Use LC-MS with a Chromolith® column for high-resolution separation of degradation products. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) over 6–12 months identify optimal storage conditions (e.g., desiccated at -20°C). Purity ≥95% is confirmed via C NMR and combustion analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies in H NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G**) with explicit solvent models (e.g., PCM for DMSO) to refine predictions. Validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements .
Q. What strategies are effective in designing derivatives to enhance biological activity while minimizing toxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the phenyl and thiazole substituents. For example, introducing electron-withdrawing groups (e.g., -CF) at the 4-phenyl position improves metabolic stability. Toxicity is screened via in vitro cytotoxicity assays (e.g., HepG2 cells) and in silico ADMET predictions (e.g., SwissADME) .
Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition or receptor binding?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) with target proteins (e.g., kinases). Molecular dynamics (MD) simulations (AMBER or GROMACS) identify key binding interactions (e.g., hydrogen bonds with catalytic residues). Validate with site-directed mutagenesis .
Q. What experimental designs address low yields in large-scale synthesis?
- Methodological Answer : Pilot-scale reactions (1–10 mmol) optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent recycling. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. Contradictory yield data between labs may stem from trace moisture; thus, strict anhydrous conditions (e.g., molecular sieves) are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
